8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione

Description

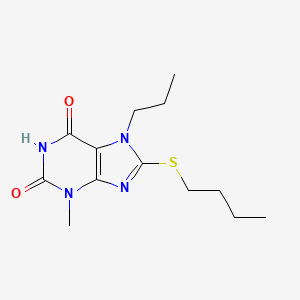

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione is a substituted purine derivative characterized by a thioether group (butylsulfanyl) at the 8-position, a methyl group at the 3-position, and a linear propyl chain at the 7-position. Its molecular formula is C₁₃H₂₀N₄O₂S, with an average molecular mass of 296.39 g/mol and a monoisotopic mass of 296.1307 g/mol .

Properties

IUPAC Name |

8-butylsulfanyl-3-methyl-7-propylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-4-6-8-20-13-14-10-9(17(13)7-5-2)11(18)15-12(19)16(10)3/h4-8H2,1-3H3,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQKHLPWLFRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include purine derivatives and alkylating agents.

Alkylation: The purine derivative undergoes alkylation with butylsulfanyl and propyl groups under controlled conditions. This step requires the use of a suitable base and solvent to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-butylsulfanyl-3-methyl-7-propylpurine-2,6-dione with three classes of analogs based on substituent variations, molecular data, and synthesis insights from the evidence.

Substituent Isomerism: 7-Propyl vs. 7-Isopropyl

A closely related compound, 8-butylsulfanyl-7-isopropyl-3-methylpurine-2,6-dione (), shares the same molecular formula (C₁₃H₂₀N₄O₂S ) but differs in the branching of the 7-position substituent (isopropyl vs. propyl). Key distinctions include:

- Physicochemical Properties : Branched alkyl groups (e.g., isopropyl) typically lower melting points and increase hydrophobicity (logP) compared to linear chains (e.g., propyl), influencing solubility and bioavailability .

| Property | This compound | 8-Butylsulfanyl-7-isopropyl-3-methylpurine-2,6-dione |

|---|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₂S | C₁₃H₂₀N₄O₂S |

| Substituent (7-position) | Propyl (-CH₂CH₂CH₃) | Isopropyl (-CH(CH₃)₂) |

| Molecular Weight | 296.39 g/mol | 296.39 g/mol |

| ChemSpider ID | N/A | 2362346 |

Aromatic vs. Alkyl Substituents

Compounds such as 7-benzyl-8-biphenyl-1,3-dimethylpurine-2,6-dione () and 8-biphenyl-1,3,7-trimethyl-8-styrylpurine-2,6-dione () feature aromatic substituents (benzyl, biphenyl, styryl) instead of alkyl chains. Key differences:

- Molecular Weight : Aromatic derivatives (e.g., C₂₀H₁₈N₄O₂ , MW = 346.2 g/mol) are heavier than alkyl-substituted analogs, impacting pharmacokinetics .

- Electronic Effects : Aromatic groups enhance π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets but reduce metabolic stability.

- Synthetic Complexity : Introducing biphenyl or styryl groups requires multi-step synthesis, as seen in the HRMS and elemental analysis data (e.g., 346.1425 observed vs. 346.1429 calculated) .

Spectroscopic and Analytical Data

- Mass Spectrometry : Alkyl-substituted purine diones (e.g., MW ~296 g/mol) exhibit simpler fragmentation patterns compared to aromatic analogs (e.g., MW ~346 g/mol with prominent fragments at m/z 272.0 and 167.1) .

- NMR Signatures : Methyl groups in alkyl derivatives resonate at δ 3.2–3.6 ppm (e.g., N1-CH₃ at δ 3.27 ppm), whereas aromatic protons in biphenyl derivatives appear at δ 7.2–8.2 ppm .

Biological Activity

8-Butylsulfanyl-3-methyl-7-propylpurine-2,6-dione, also known by its CAS number 313470-73-4, is a purine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H20N4O2S

- Molecular Weight : 296.394 g/mol

This structure features a purine base with a butylsulfanyl group and propyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which could lead to altered cellular proliferation and apoptosis.

- Receptor Modulation : It interacts with adenosine receptors, potentially influencing neurotransmitter release and having implications for neurological disorders.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cellular models.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes related to nucleotide metabolism |

| Receptor Interaction | Modulates adenosine receptors affecting neurotransmitter dynamics |

| Antioxidant Effects | Reduces oxidative stress in cellular systems |

| Anticancer Potential | Exhibits cytotoxic effects against certain cancer cell lines |

Case Studies and Research Findings

-

Anticancer Activity :

- A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. The compound was particularly effective against breast cancer cells (MCF-7) and showed a dose-dependent response.

-

Neurological Implications :

- Research involving animal models indicated that the compound could enhance cognitive function by modulating adenosine receptor activity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

-

Oxidative Stress Reduction :

- In vitro studies highlighted the compound's ability to scavenge free radicals, thus protecting cells from oxidative damage. This property was particularly noted in neuronal cell cultures exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other purine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Aminosulfonyladenosine | Sulfonamide group enhances solubility | Anticancer and anti-inflammatory effects |

| 3-Methylxanthine | Methyl group at position 3 affects receptor binding | Caffeine-like stimulant effects |

| 7-Methylguanylate | Methylation at position 7 influences RNA capping | Role in mRNA stability and translation regulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.